molecular formula C11H13ClO2 B13254342 1,2,3,4-Tetrahydronaphthalene-2-carboxylicacidhydrochloride

1,2,3,4-Tetrahydronaphthalene-2-carboxylicacidhydrochloride

Cat. No.: B13254342
M. Wt: 212.67 g/mol
InChI Key: XHPSBBQPZKCKET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydronaphthalene-2-carboxylicacidhydrochloride can be synthesized through the catalytic hydrogenation of naphthalene or from anthracene through cracking processes. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the compound is produced via catalytic hydrogenation of naphthalene in the presence of a suitable catalyst. The process involves the use of high-pressure hydrogen gas and elevated temperatures to achieve the desired conversion. The resulting product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydronaphthalene-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetrahydronaphthalene-2-carboxylicacidhydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydronaphthalene-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, alter membrane structures, or modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydronaphthalene-2-carboxylicacidhydrochloride is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

1,2,3,4-tetrahydronaphthalene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H12O2.ClH/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10H,5-7H2,(H,12,13);1H

InChI Key

XHPSBBQPZKCKET-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2CC1C(=O)O.Cl

Origin of Product

United States

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